Glycine Transporter 1 (GlyT1) Inhibition: Potency Comparison of 3-Chloro vs. 2-Chloro Isomers
The 3-chloro isomer (CAS 2573-31-1) demonstrates significantly superior potency as a GlyT1 inhibitor compared to its 2-chloro analog. In a direct comparison using rat C6 glioma cells, the 3-chloro compound inhibited [3H]glycine uptake with an IC50 of 800 nM [1], whereas the 2-chloro isomer exhibited an IC50 of 2200 nM under identical assay conditions [2].
| Evidence Dimension | Inhibitory potency at GlyT1 |
|---|---|
| Target Compound Data | IC50 = 800 nM |
| Comparator Or Baseline | Ethyl N-(2-chlorophenyl)glycinate (2-chloro isomer) |
| Quantified Difference | 2.75-fold more potent |
| Conditions | Displacement of [3H]glycine from GlyT1 in rat C6 glioma cells, 30 min incubation. |
Why This Matters
The 2.75-fold difference in potency directly impacts effective concentration ranges and target engagement in GlyT1-related research, making CAS 2573-31-1 the more potent and efficient tool for studying this transporter.
- [1] BindingDB. Affinity Data for BDBM50439755 (CHEMBL2419438) - Displacement of [3H]glycine from GlyT1 in rat C6 glioma cells. View Source
- [2] BindingDB. Affinity Data for BDBM50439736 (CHEMBL2419432) - Displacement of [3H]glycine from GlyT1 in rat C6 glioma cells. View Source
